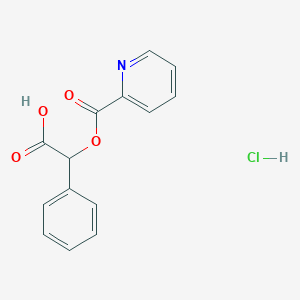![molecular formula C8H16Cl2O2S B14642296 1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane CAS No. 52559-89-4](/img/structure/B14642296.png)
1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane is an organic compound with the molecular formula C8H16Cl2O2S. This compound is characterized by the presence of chloro, ethoxy, and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane typically involves the reaction of 2-chloroethanol with ethylene oxide in the presence of a base to form 2-(2-chloroethoxy)ethanol. This intermediate is then reacted with 2-chloroethyl sulfide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic substitution: Products include 2-(2-hydroxyethoxy)ethanol, 2-(2-aminoethoxy)ethanol, and 2-(2-mercaptoethoxy)ethanol.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and thiols.
Scientific Research Applications
1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane involves its ability to undergo nucleophilic substitution reactions. The chloro groups are reactive sites that can be targeted by nucleophiles, leading to the formation of new bonds and the modification of the molecule. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-ethoxyethane: Similar in structure but lacks the sulfanyl group.
2-(2-Chloroethoxy)ethanol: Contains a hydroxyl group instead of the sulfanyl group.
1,2-Bis(2-chloroethoxy)ethane: Contains two chloroethoxy groups but no sulfanyl group.
Uniqueness
1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane is unique due to the presence of both chloro and sulfanyl groups, which provide distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
52559-89-4 |
|---|---|
Molecular Formula |
C8H16Cl2O2S |
Molecular Weight |
247.18 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethylsulfanyl]ethane |
InChI |
InChI=1S/C8H16Cl2O2S/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 |
InChI Key |
RVAOLZWUBCOJPJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCOCCCl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



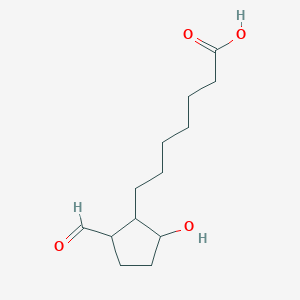
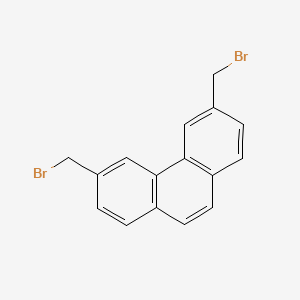
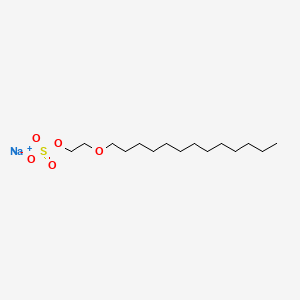
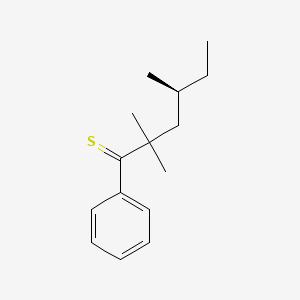
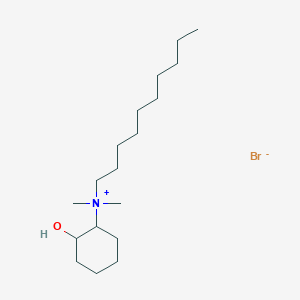

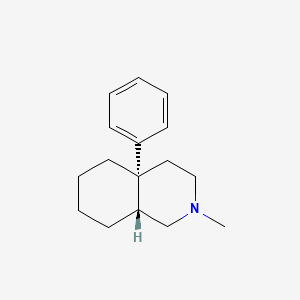
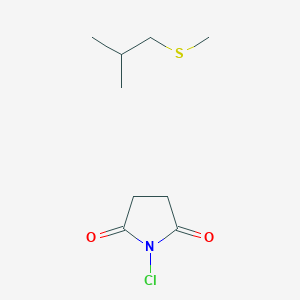
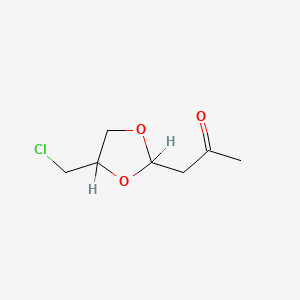
![2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14642277.png)
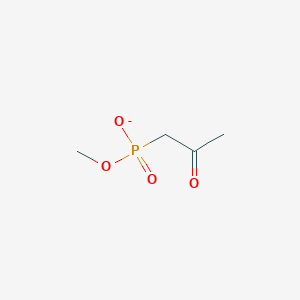
![[1,3]Thiazolo[4,5-H]quinazoline](/img/structure/B14642282.png)
